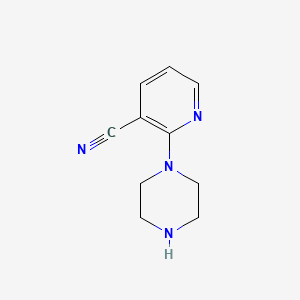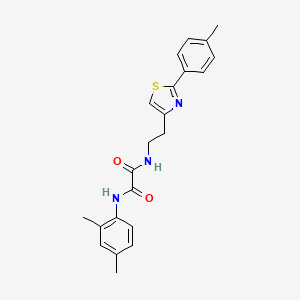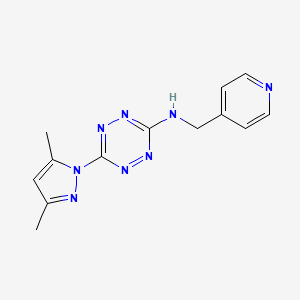![molecular formula C20H19N3O2S B2745454 Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-18-9](/img/structure/B2745454.png)
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not available .Chemical Reactions Analysis
Specific information about the chemical reactions involving Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, density, molecular formula, and molecular weight. Unfortunately, specific information about the physical and chemical properties of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not available .Aplicaciones Científicas De Investigación
Quantum Dot Sensitizers for Solar Cells
Quantum dots (QDs) are nanoscale semiconductor particles with unique electronic properties. Researchers have investigated using “Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” as a sensitizer in QD-based solar cells. When incorporated into the photoactive layer, this compound enhances light absorption and electron transfer, potentially improving solar cell efficiency .
Anticancer Agents
The triazine core of this compound offers a promising scaffold for designing novel anticancer agents. Researchers have explored its derivatives as potential inhibitors of cancer cell growth. By targeting specific cellular pathways, these compounds may exhibit cytotoxic effects against various cancer types .
Organic Light-Emitting Diodes (OLEDs)
OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. “Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” derivatives have been investigated as electron transport materials in OLEDs. Their high electron mobility and stability make them attractive candidates for next-generation displays .
Photodynamic Therapy (PDT) Agents
PDT is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to tumor cell destruction. Researchers have explored the potential of this compound as a PDT agent, leveraging its absorption properties in the visible range .
Metal-Organic Frameworks (MOFs)
MOFs are porous materials with applications in gas storage, separation, and catalysis. The triazine-based compound can serve as a linker in MOFs, contributing to their stability and tunable properties. These frameworks find use in gas adsorption, drug delivery, and environmental remediation .
Supramolecular Chemistry
The sulfur-containing group in this compound allows for interesting supramolecular interactions. Researchers have explored its self-assembly behavior in solution and on surfaces. Understanding these interactions can lead to novel materials, sensors, and drug delivery systems .
Quantum Computing Algorithms
Given the compound’s quantum properties, it could play a role in quantum computing algorithms. Although still in its infancy, quantum computing holds immense promise for solving complex problems efficiently. Researchers are investigating how to harness the unique features of molecules like “Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” for quantum information processing .
Drug Design and Molecular Docking Studies
Computational chemistry techniques, such as molecular docking, allow researchers to predict how a compound interacts with biological targets. By studying the binding affinity of this compound to specific proteins or enzymes, scientists can design better drugs or optimize existing ones .
Remember, scientific research is a dynamic field, and ongoing studies may reveal even more applications for this intriguing compound. Keep an eye out for exciting developments! 🌟
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(2,5-dimethylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-25-20(24)17-19(26-16-12-13(2)10-11-14(16)3)21-18(23-22-17)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMCELXCFZHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)



![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)


![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
